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molecular formula C13H15NO4 B071044 (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid CAS No. 192214-00-9

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B071044
M. Wt: 249.26 g/mol
InChI Key: JSASVUTVTRNJHA-NSHDSACASA-N
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Patent
US06093718

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([O:20]CCCC)=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4]>CO>[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ester
Quantity
1.37 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)OCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
Water (20 ml) was added to the residue and 1M HCl (6 ml)
ADDITION
Type
ADDITION
Details
was added dropwise to the stirred mixture
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine (1×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06093718

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([O:20]CCCC)=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4]>CO>[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ester
Quantity
1.37 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)OCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
Water (20 ml) was added to the residue and 1M HCl (6 ml)
ADDITION
Type
ADDITION
Details
was added dropwise to the stirred mixture
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine (1×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06093718

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([O:20]CCCC)=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4]>CO>[C:3]([N:13]1[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14]1)([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ester
Quantity
1.37 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)OCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
Water (20 ml) was added to the residue and 1M HCl (6 ml)
ADDITION
Type
ADDITION
Details
was added dropwise to the stirred mixture
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine (1×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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